molecular formula C8H17NO4 B13622764 O-(2-Ethoxyethyl)-L-homoserine

O-(2-Ethoxyethyl)-L-homoserine

Cat. No.: B13622764
M. Wt: 191.22 g/mol
InChI Key: YIRBNXGQJPYJLY-ZETCQYMHSA-N
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Description

O-(2-Ethoxyethyl)-L-homoserine is an organic compound that belongs to the class of amino acids It is a derivative of L-homoserine, where the hydroxyl group is substituted with a 2-ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Ethoxyethyl)-L-homoserine typically involves the reaction of L-homoserine with 2-ethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydroxyl group with the 2-ethoxyethyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of the compound. Purification steps, such as crystallization or chromatography, are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

O-(2-Ethoxyethyl)-L-homoserine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

O-(2-Ethoxyethyl)-L-homoserine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-Ethoxyethyl)-L-homoserine involves its interaction with specific molecular targets and pathways. The ethoxyethyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    L-Homoserine: The parent compound without the ethoxyethyl substitution.

    O-(2-Methoxyethyl)-L-homoserine: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.

    O-(2-Propoxyethyl)-L-homoserine: A derivative with a propoxyethyl group.

Uniqueness

O-(2-Ethoxyethyl)-L-homoserine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2S)-2-amino-4-(2-ethoxyethoxy)butanoic acid

InChI

InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

YIRBNXGQJPYJLY-ZETCQYMHSA-N

Isomeric SMILES

CCOCCOCC[C@@H](C(=O)O)N

Canonical SMILES

CCOCCOCCC(C(=O)O)N

Origin of Product

United States

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